Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride
Description
Molecular Structure and Formula
Basic Structural Features
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride consists of a bicyclic framework with the molecular formula C₇H₁₃ClN₂O and a molecular weight of 176.64 g/mol . The structure integrates a six-membered pyrazinone ring fused to a five-membered pyrrolidine ring, creating a saturated bicyclic system. Key functional groups include:
Bicyclic Ring System Architecture
The bicyclic system is characterized by:
- Fusion pattern : The pyrrolidine ring (five-membered) shares two adjacent atoms with the pyrazinone ring (six-membered), resulting in a -fused bicyclic structure.
- Saturation : Both rings are fully saturated, reducing conformational flexibility while enhancing hydrogen-bonding potential through the ketone group.
- Stereochemistry : Chiral centers exist in enantiomeric forms (e.g., (R)-enantiomer: CAS 1303974-99-3).
Functional Group Analysis
| Functional Group | Position | Role |
|---|---|---|
| Ketone (C=O) | Pyrazinone C4 | Hydrogen-bond acceptor; influences reactivity |
| Secondary amine | Pyrrolidine N1 | Protonation site for salt formation |
| Chloride ion (Cl⁻) | Counterion | Enhances solubility in polar solvents |
Nomenclature and Classification
Registry Numbers and Identifiers
Structural Representation Methods
IUPAC Nomenclature
The systematic name follows fused-ring numbering:
Properties
IUPAC Name |
2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-5-8-4-6-2-1-3-9(6)7;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXDSXZRXCCQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(=O)N2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride typically involves multi-step processes that include cyclization reactions. One common method involves the condensation of an appropriate amino acid derivative with a suitable aldehyde, followed by cyclization and subsequent reduction steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process may include the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to achieve the required product quality .
Chemical Reactions Analysis
Types of Reactions
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is primarily utilized in pharmaceutical research due to its promising biological activities. It serves as a building block for synthesizing various medicinally active molecules. Notable applications include:
- Antimicrobial Agents : Studies have indicated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Drugs : Preliminary research suggests potential efficacy against certain cancer cell lines, warranting further investigation into its mechanisms of action.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction.
Material Science
In addition to its pharmaceutical applications, this compound is being investigated for its potential in creating novel functional materials. Its chiral properties allow for the design of materials with specific functionalities, which can be beneficial in various industrial applications.
Case Study 1: Antimicrobial Activity
A study focusing on pyrrolo[1,2-a]pyrazine derivatives found that certain compounds exhibited effective antimicrobial activity. This compound was among those tested, showing promising results against various bacterial strains.
Case Study 2: Anticancer Potential
Research evaluating the anticancer properties of this compound indicated that it could induce apoptosis in specific cancer cell lines. Further studies are needed to elucidate the underlying mechanisms and optimize its therapeutic potential.
Mechanism of Action
The mechanism by which Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The pathways involved can include modulation of signal transduction pathways, induction of apoptosis in cancer cells, or inhibition of microbial growth .
Comparison with Similar Compounds
Table 1: Key DPP-IV Inhibitor-Related Compounds
Key Insight : Substituents like adamantane or fluorinated groups significantly enhance metabolic stability and target affinity but may introduce synthetic challenges (e.g., low yields in Epizyme’s synthesis: 7% yield ).
Physicochemical Comparison with Related Heterocycles
Key Insight : The hydrochloride form’s lower pKa (7.55) enhances solubility in physiological buffers compared to neutral heterocycles .
Biological Activity
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is a bicyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 176.64 g/mol
- Structure : The compound features a fused pyrrolidine and pyrazine ring system, which contributes to its unique biological properties.
Neuroprotective Properties
Recent studies suggest that derivatives of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one may exhibit neuroprotective effects. These compounds are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Antimicrobial Activity
This compound has shown promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. In vitro studies using the microbroth dilution method indicate that certain derivatives possess moderate to good antibacterial properties, making them candidates for further development as antibacterial agents.
Histamine H3 Receptor Interaction
The compound exhibits a high binding affinity to the histamine H3 receptor, indicating potential as an antagonist or inverse agonist. This interaction is relevant for treating conditions related to the central nervous system and metabolic disorders. Research has highlighted its role in modulating appetite and cognitive functions, suggesting therapeutic applications in obesity and cognitive decline .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the bicyclic structure.
- Functional Group Modifications : Employing reactions such as alkylation or acylation to introduce various functional groups that enhance biological activity.
- Purification Techniques : Techniques like recrystallization or chromatography are used to obtain high-purity compounds suitable for biological testing .
Case Study 1: Neuroprotection in Animal Models
A study conducted on animal models demonstrated that treatment with Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one derivatives led to a significant reduction in neurodegeneration markers following induced oxidative stress. Behavioral tests indicated improved cognitive functions compared to control groups, supporting its neuroprotective claims.
Case Study 2: Antibacterial Efficacy
In a comparative study of various synthesized derivatives, this compound exhibited superior antibacterial activity against E. coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a novel antibacterial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine | Contains a similar pyrazine ring | Exhibits distinct pharmacological properties |
| Tetrahydropyrrolo[1,2-a]pyrazine | Four-membered saturated ring | Different saturation level affects reactivity |
| Hexahydroquinoline | Similar bicyclic structure | Often used in medicinal chemistry |
This table illustrates how this compound compares with structurally similar compounds regarding their unique biological profiles.
Q & A
Q. What are the standard synthetic routes for Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride, and how are intermediates characterized?
The synthesis typically involves condensation of adamantane derivatives with pyrrolopyrazine precursors. For example, (S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminothis compound is synthesized via crystallization in ethanol with acetic acid as a protonation agent . Characterization employs:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and purity.
- High-Performance Liquid Chromatography (HPLC) : For quantification (e.g., using ammonium acetate buffer at pH 6.5 as per pharmacopeial methods) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., C₁₇H₂₅N₃O₂·HCl, MW 335.87) .
Q. What safety precautions are required when handling this compound?
The compound is classified under EU-GHS/CLP as:
- Acute toxicity (Category 4) : Oral, dermal, and inhalation hazards .
- Handling Protocol : Use fume hoods, wear nitrile gloves, and avoid aerosol formation. Emergency procedures include immediate decontamination and medical consultation .
Q. How is this compound utilized as a pharmaceutical reference standard?
It is a critical impurity standard for Vildagliptin (a DPP-4 inhibitor), ensuring compliance with ICH guidelines. Key parameters include:
- Purity : ≥97.5% (via HPLC area normalization) .
- Storage : 2–8°C, protected from light to prevent degradation .
- Documentation : Batch-specific certificates of analysis (CoA) with spectral data .
Advanced Research Questions
Q. How can computational modeling optimize the stability of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one derivatives?
Density Functional Theory (DFT) methods, such as B97-D, are used to model dispersion forces and predict isomerization energetics. For example:
Q. What advanced strategies resolve enantiomeric impurities in this compound?
Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak® AD-H) achieves baseline separation. Key conditions:
Q. How are degradation products profiled under stressed conditions?
Forced degradation studies include:
- Hydrolysis : Exposure to 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidation : 3% H₂O₂ at 25°C for 6 hours.
- Photolysis : 1.2 million lux·hours in a light cabinet.
Degradants are analyzed via LC-MS/MS, identifying major products like hydroxylated adamantane derivatives .
Q. What methodologies detect trace impurities in batch synthesis?
- UPLC-MS/MS : Limits of detection (LOD) ≤0.05% for genotoxic impurities (e.g., nitrosamines) .
- Headspace Gas Chromatography : Quantifies residual solvents (e.g., ethanol ≤500 ppm) per ICH Q3C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
